6-bromo-5-chloro-1,3-benzoxazol-2-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloro-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2O/c8-3-1-6-5(2-4(3)9)11-7(10)12-6/h1-2H,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEEJUZZCANIEIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Cl)Br)OC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214030 | |
| Record name | Benzoxazole, 2-amino-6-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64037-08-7 | |
| Record name | 6-Bromo-5-chloro-2-benzoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64037-08-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoxazole, 2-amino-6-bromo-5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037087 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS002639029 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24974 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoxazole, 2-amino-6-bromo-5-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Aminobenzoxazoles
Established Synthetic Routes to 2-Aminobenzoxazole (B146116) Core Structures
A variety of synthetic protocols have been developed for the efficient synthesis of the 2-aminobenzoxazole core. These methods often utilize readily available starting materials and proceed through well-understood reaction mechanisms.
The most traditional and widely employed method for the synthesis of 2-substituted benzoxazoles is the condensation of 2-aminophenols with various carbonyl compounds. For the specific synthesis of 2-aminobenzoxazoles, a common approach involves the reaction of a 2-aminophenol (B121084) with cyanogen (B1215507) bromide (BrCN). nih.gov This highly toxic but effective reagent provides the C2-amino group of the benzoxazole (B165842) ring. The reaction proceeds via an initial formation of a cyanamide (B42294) intermediate, which then undergoes intramolecular cyclization to yield the 2-aminobenzoxazole. The reaction conditions for this transformation can vary, but it is a foundational method for accessing this class of compounds.
The Smiles rearrangement offers an alternative, metal-free approach to N-substituted 2-aminobenzoxazoles. nih.govrsc.org This intramolecular nucleophilic aromatic substitution reaction typically involves the rearrangement of an activated aryl ether or thioether. One such strategy utilizes the activation of a benzoxazole-2-thiol with chloroacetyl chloride, followed by reaction with an amine. nih.gov This sequence leads to an S-alkylated intermediate that undergoes a Smiles rearrangement, where the amine nitrogen attacks the C2 position of the benzoxazole ring, ultimately forming the N-substituted 2-aminobenzoxazole. nih.gov
Direct C-H amination of the benzoxazole ring at the C2 position represents a more atom-economical approach to 2-aminobenzoxazoles. These methods often employ a pre-formed benzoxazole and introduce the amino group through an oxidative coupling reaction. Various catalytic systems, including those based on copper or iron, have been developed to facilitate this transformation. Metal-free oxidative amination protocols have also been reported, utilizing reagents like iodine in the presence of an oxidant. These reactions proceed under relatively mild conditions and offer a direct route to the desired products.
To circumvent the use of highly toxic cyanogen bromide, alternative cyanating agents have been developed. One notable example is N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.govorganic-chemistry.org This stable and less hazardous reagent can react with 2-aminophenols in the presence of a Lewis acid or a strong base like lithium hexamethyldisilazide (LiHMDS) to afford 2-aminobenzoxazoles. nih.govorganic-chemistry.org The reaction is believed to proceed through the activation of the cyano group of NCTS, followed by nucleophilic attack of the amino group of the 2-aminophenol and subsequent cyclization. nih.gov This method has been shown to be applicable to a wide range of substituted 2-aminophenols. nih.gov
Table 1: Comparison of Cyanating Agents for 2-Aminobenzoxazole Synthesis
| Cyanating Agent | Key Features | Hazards |
|---|---|---|
| Cyanogen Bromide (BrCN) | Highly effective, traditional reagent. | Highly toxic, volatile. |
| N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | Stable, less hazardous alternative. nih.govorganic-chemistry.org | Requires activation with a Lewis acid or strong base. nih.gov |
In recent years, there has been a growing emphasis on the development of environmentally friendly synthetic methods. For the synthesis of 2-aminobenzoxazoles, catalyst-free approaches have been explored. One such method involves the reaction of 2-aminophenols with isothiocyanates to form a thiourea (B124793) intermediate, which can then undergo cyclodesulfurization to yield the 2-aminobenzoxazole. researchgate.net This cyclization can be promoted by various reagents, including elemental sulfur. researchgate.net Additionally, microwave-assisted and on-water reactions have been investigated to reduce reaction times and the use of volatile organic solvents.
Synthesis of 6-Bromo-5-chloro-1,3-benzoxazol-2-amine and Related Halogenated Analogs
The synthesis of the specifically substituted this compound requires a correspondingly substituted precursor, namely 2-amino-4-bromo-5-chlorophenol (B1381875).
The preparation of 2-amino-4-bromo-5-chlorophenol can be achieved through the bromination of 2-amino-5-chlorophenol. A common and effective brominating agent for this transformation is N-bromosuccinimide (NBS), typically used in a polar aprotic solvent like dimethylformamide (DMF) at controlled low temperatures.
Once the 2-amino-4-bromo-5-chlorophenol precursor is obtained, its cyclization to form this compound can be accomplished using the established methods described in section 2.1. A plausible and effective route would be the reaction with cyanogen bromide or, for a less hazardous alternative, with N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) in the presence of a suitable activator. nih.govorganic-chemistry.org
For instance, the reaction of 2-amino-4-bromo-5-chlorophenol with NCTS and a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) in a solvent such as 1,4-dioxane (B91453) would be expected to yield the desired this compound. nih.gov This approach has been successfully applied to other halogenated 2-aminophenols. nih.gov
Table 2: Proposed Synthesis of this compound
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | 2-Amino-5-chlorophenol | N-Bromosuccinimide (NBS), Dimethylformamide (DMF), 0-5 °C | 2-Amino-4-bromo-5-chlorophenol |
| 2 | 2-Amino-4-bromo-5-chlorophenol | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), Boron trifluoride etherate (BF₃·Et₂O), 1,4-Dioxane, Reflux nih.gov | This compound |
The synthesis of other halogenated analogs follows similar principles, where the substitution pattern on the final 2-aminobenzoxazole is dictated by the substitution pattern of the starting 2-aminophenol. Various mono- and di-halogenated 2-aminophenols can be used as precursors to generate a library of halogenated 2-aminobenzoxazoles. nih.gov
Regioselective Halogenation Strategies for Benzoxazole Scaffolds
The introduction of halogen atoms at specific positions on the benzoxazole ring is a critical step in the synthesis of compounds like this compound. The regioselectivity of halogenation is governed by the electronic properties of the benzoxazole system and the directing effects of existing substituents. The benzoxazole ring itself is an electron-rich heteroaromatic system, which facilitates electrophilic substitution reactions.
Halogenation of the benzoxazole core can be achieved using various reagents. For instance, N-halosuccinimides (NCS for chlorination and NBS for bromination) are commonly employed due to their ease of handling and milder reaction conditions compared to molecular halogens. The regioselectivity of these reactions can often be controlled by the choice of solvent and catalyst. For example, copper-catalyzed halogenation reactions have been shown to proceed with high regioselectivity on arenes. rsc.org
The directing effects of the fused oxazole (B20620) ring and the 2-amino group play a significant role in determining the position of electrophilic attack. The heteroatoms in the oxazole ring and the amino group are electron-donating and tend to direct incoming electrophiles to specific positions on the benzene (B151609) ring. However, achieving a specific 5,6-dihalogenation pattern often requires a multi-step approach where the halogen atoms are introduced sequentially or by starting with a pre-functionalized precursor.
| Halogenating Agent | Target Halogen | Typical Reaction Conditions | Reference |
| N-Chlorosuccinimide (NCS) | Chlorine | Lewis acid or protic acid catalyst | |
| N-Bromosuccinimide (NBS) | Bromine | Radical initiator or acid catalyst | |
| Copper(II) Chloride (CuCl₂) | Chlorine | Ionic liquids, O₂ as oxidant | rsc.orgbeilstein-journals.org |
| Copper(II) Bromide (CuBr₂) | Bromine | Ionic liquids, O₂ as oxidant | rsc.orgbeilstein-journals.org |
Precursor-Based Synthetic Pathways Incorporating Halogenation for this compound
A more controlled and often preferred method for synthesizing specifically substituted benzoxazoles involves the use of pre-halogenated precursors. This approach avoids potential issues with regioselectivity during the halogenation of the benzoxazole core and allows for the unambiguous construction of the target molecule.
A plausible synthetic route to this compound would start with a suitably substituted 2-aminophenol. The key intermediate in this pathway would be 2-amino-4-bromo-5-chlorophenol. This precursor contains the desired halogen substitution pattern on the benzene ring.
The synthesis of this dihalogenated aminophenol could be achieved through the nitration of a commercially available halogenated phenol (B47542), followed by reduction of the nitro group to an amine. Once the 2-amino-4-bromo-5-chlorophenol is obtained, the 2-aminobenzoxazole core can be constructed through cyclization. A common method for this transformation is the reaction of the aminophenol with cyanogen bromide (CNBr). nih.gov However, due to the high toxicity of CNBr, alternative and safer cyanating agents have been developed, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS). nih.gov
Illustrative Synthetic Pathway:
Halogenation of a suitable phenol derivative: Starting with a commercially available chlorophenol, regioselective bromination can be achieved.
Nitration: Introduction of a nitro group ortho to the hydroxyl group.
Reduction: Conversion of the nitro group to an amino group to yield 2-amino-4-bromo-5-chlorophenol.
Cyclization: Reaction of the substituted aminophenol with a cyanating agent (e.g., CNBr or NCTS) to form the 2-aminobenzoxazole ring. nih.gov
| Precursor | Reagent for Cyclization | Product | Reference |
| 2-Amino-4-bromo-5-chlorophenol | Cyanogen Bromide (CNBr) | This compound | nih.gov |
| 2-Amino-4-bromo-5-chlorophenol | N-cyano-N-phenyl-p-toluenesulfonamide (NCTS) | This compound | nih.gov |
Multi-Step Synthesis Strategies for Complex Halogenated Benzoxazole Derivatives
The synthesis of complex, polysubstituted benzoxazoles often necessitates multi-step reaction sequences. These strategies provide the flexibility to introduce various functional groups and control the substitution pattern with high precision. Such approaches are particularly important when direct halogenation of the benzoxazole scaffold lacks the desired regioselectivity or leads to a mixture of products.
A multi-step synthesis for a complex halogenated benzoxazole might involve the initial construction of a simpler benzoxazole derivative, followed by a series of functional group interconversions and halogenation steps. For example, a benzoxazole with a single halogen substituent could be synthesized and then subjected to further halogenation. The directing effect of the first halogen and the benzoxazole ring system would influence the position of the second halogen.
Alternatively, a strategy involving the synthesis of a di-substituted phenyl benzoxazole derivative has been reported, which could be adapted for the synthesis of halogenated analogues. mdpi.com This involves a three-step process starting with the alkylation of a hydroxy benzaldehyde, followed by a condensation reaction with a 2-aminophenol, and finally cyclocondensation to form the benzoxazole ring. mdpi.com By using a halogenated 2-aminophenol in this sequence, a halogenated 2-arylbenzoxazole can be obtained, which could then be further modified.
Continuous flow technology has also been reported for the efficient and scalable synthesis of highly functionalized benzoxazoles from 3-halo-N-acyl anilines. nih.gov This method proceeds through base-mediated deprotonation, ortho-lithiation, and intramolecular cyclization, followed by an in-line electrophilic quench to introduce substituents. nih.gov This approach could potentially be adapted for the synthesis of dihalogenated benzoxazoles by using appropriately substituted starting materials.
| Strategy | Key Steps | Potential Application | Reference |
| Sequential Halogenation | 1. Synthesis of a mono-halogenated benzoxazole. 2. Introduction of the second halogen atom. | Synthesis of di- or polyhalogenated benzoxazoles. | |
| Precursor Functionalization | 1. Synthesis of a substituted 2-aminophenol. 2. Cyclization to form the benzoxazole ring. | Controlled synthesis of specifically substituted benzoxazoles. | mdpi.com |
| Continuous Flow Synthesis | 1. Base-mediated deprotonation and ortho-lithiation of a halo-N-acyl aniline. 2. Intramolecular cyclization. 3. In-line electrophilic quench. | Scalable synthesis of functionalized benzoxazoles. | nih.gov |
Spectroscopic and Advanced Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Detailed experimental NMR data, which is crucial for confirming the precise arrangement of atoms within the molecule, could not be located.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
No published ¹H NMR spectra or corresponding data (chemical shifts, coupling constants, signal multiplicity) for 6-bromo-5-chloro-1,3-benzoxazol-2-amine are available. Such data would be essential to identify the chemical environment of the hydrogen atoms on the aromatic ring and the amine group.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
Similarly, there is no available ¹³C NMR data, which would be necessary to identify the carbon framework of the molecule, including the seven carbon atoms of the benzoxazole (B165842) core.
Vibrational Spectroscopy: Infrared (IR) Analysis
No specific IR spectral data outlining the characteristic vibrational frequencies for the functional groups of this compound (such as N-H stretches for the amine, C=N imine stretches, and C-O-C ether stretches of the oxazole (B20620) ring, or C-Br and C-Cl stretches) has been published.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Experimental mass spectrometry data, which would confirm the molecular weight and provide insight into the compound's fragmentation patterns under ionization, is not documented in the accessible literature.
X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis
There are no published X-ray crystallography studies for this compound. Therefore, definitive data on its solid-state structure, bond lengths, bond angles, and crystal packing arrangement is unavailable.
Chromatographic Purity Assessment Techniques (e.g., LC-MS)
While Liquid Chromatography-Mass Spectrometry (LC-MS) would be a standard method to assess the purity of the compound and confirm its molecular mass, no such studies or data have been reported in the literature.
Computational and Theoretical Investigations of 2 Aminobenzoxazole Systems
Quantum Chemical Calculations and Density Functional Theory (DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and predicting the reactivity of molecular systems. For benzoxazole (B165842) derivatives, these methods provide critical insights into their stability, electronic structure, and sites susceptible to chemical reactions.
DFT is widely used to model the ground state molecular structure and electronic properties of benzoxazole systems. nih.gov Key parameters derived from these calculations help in understanding the molecule's reactivity. The analysis of a molecule's molecular electrostatic potential (MEP) map, for instance, can identify chemically active sites and regions prone to electrophilic or nucleophilic attack. nih.gov In typical benzoxazole structures, negative potential is often localized around the nitrogen and oxygen atoms, indicating their role as hydrogen bond acceptors, a crucial feature for interaction with biological receptors.
Global reactivity descriptors, calculated using DFT, provide a quantitative measure of a molecule's stability and reactivity. These descriptors are derived from the energies of the frontier molecular orbitals.
Table 1: Representative Global Reactivity Descriptors for a Benzoxazole Derivative Data is illustrative and based on calculations for similar heterocyclic systems.
| Descriptor | Symbol | Formula | Typical Value (eV) | Implication |
| Ionization Potential | I | -EHOMO | ~ 6.0 - 7.5 | Energy to remove an electron |
| Electron Affinity | A | -ELUMO | ~ 1.5 - 2.5 | Energy released when gaining an electron |
| Chemical Hardness | η | (I - A) / 2 | ~ 2.0 - 2.5 | Resistance to change in electron distribution |
| Electronegativity | χ | (I + A) / 2 | ~ 4.0 - 4.5 | Power to attract electrons |
| Electrophilicity Index | ω | χ2 / (2η) | ~ 3.2 - 4.0 | Propensity to accept electrons |
Molecular Orbital (MO) theory is central to understanding the electronic behavior of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and chemical reactivity. semanticscholar.org
A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and more chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. semanticscholar.org In substituted benzoxazoles, the nature and position of substituents can significantly modulate this energy gap, thereby tuning the molecule's bioactivity. DFT calculations on various benzoxazole derivatives have shown that this energy gap is a key parameter in correlating their structure with their observed biological activities. semanticscholar.org
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govresearchgate.net This method is instrumental in identifying potential biological targets and understanding the specific interactions that stabilize the ligand-receptor complex.
The 2-aminobenzoxazole (B146116) scaffold has been identified as a versatile structure that can interact with a wide range of biological targets. researchgate.netacs.orgresearchgate.net Molecular docking studies on various derivatives have suggested potential interactions with several key enzymes and receptors implicated in disease.
Potential targets identified for the benzoxazole class include:
Bacterial DNA Gyrase: An essential enzyme in bacteria, making it an attractive target for antibacterial agents. Docking studies have shown that benzoxazole derivatives can fit into the ATP-binding site of the GyrB subunit. nih.gov
Enoyl-Acyl Carrier Protein Reductase (InhA): A key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis. Certain benzoxazoles have been docked into the InhA active site, suggesting a potential mechanism for their antimycobacterial activity. esisresearch.org
Tyrosine Kinases (e.g., VEGFR-2): These enzymes are crucial in cell signaling pathways, and their dysregulation is linked to cancer. Benzoxazole derivatives have been modeled as inhibitors that bind to the ATP-binding pocket of kinases like VEGFR-2. rsc.orgnih.gov
Thymidylate Synthase: An important target in cancer chemotherapy. Docking studies have explored the binding of benzoxazole compounds to this enzyme. ijpsdronline.com
The binding mode typically involves a combination of hydrogen bonds, often involving the nitrogen and oxygen atoms of the oxazole (B20620) ring, and hydrophobic interactions with nonpolar residues in the target's active site. researchgate.netmdpi.com The planar nature of the benzoxazole ring system facilitates π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. researchgate.net
While specific docking studies for 6-bromo-5-chloro-1,3-benzoxazol-2-amine are not publicly documented, predictions can be extrapolated from studies on analogous compounds. The binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), quantifies the strength of the ligand-receptor interaction.
The substituents on the benzoxazole ring play a critical role in determining binding affinity. The bromine and chlorine atoms on the 6- and 5-positions, respectively, can significantly influence binding. They can participate in halogen bonding—a specific type of non-covalent interaction—with electron-donating atoms (like oxygen or nitrogen) in the protein's active site. Furthermore, their lipophilic nature can enhance hydrophobic interactions.
Table 2: Illustrative Molecular Docking Results for a Substituted Benzoxazole Derivative Against a Protein Target (e.g., DNA Gyrase) This data is representative of findings for similar compounds and not specific to this compound.
| Compound | Target Protein (PDB ID) | Docking Score (kcal/mol) | Key Interacting Residues | Types of Interaction |
| Representative Benzoxazole | DNA Gyrase (1KZN) | -6.5 to -8.5 | Asp73, Arg76, Thr165 | H-Bond, Hydrophobic, Halogen Bond |
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, complementing the static picture offered by molecular docking. rsc.org By simulating the movements of atoms and molecules over time, MD can assess the stability of a docked pose, reveal conformational changes in the protein and ligand, and provide a more refined estimation of binding free energy. najah.edunih.gov
An MD simulation typically begins with the lowest energy pose obtained from docking. The complex is solvated in a water box with ions to mimic physiological conditions. The simulation then calculates the trajectory of all atoms over a set period, often nanoseconds to microseconds. najah.edu
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, low RMSD value for both the protein and the ligand suggests that the complex is stable and the ligand remains securely in the binding pocket. nih.gov
Root Mean Square Fluctuation (RMSF): This analysis identifies which parts of the protein are flexible and which are rigid. It can highlight how ligand binding affects the protein's dynamics.
Interaction Analysis: Throughout the simulation, one can monitor the persistence of key interactions (like hydrogen bonds) identified in the docking study. A stable interaction is one that is maintained for a significant portion of the simulation time. rsc.org
For a compound like this compound, an MD simulation would be crucial to validate the stability of its binding mode within a target active site. It would confirm whether the interactions predicted by docking, including potential halogen bonds from the chloro and bromo substituents, are maintained in a dynamic, solvated environment, thus providing greater confidence in its potential as a bioactive agent. rsc.org
Structure Activity Relationship Sar Studies of 2 Aminobenzoxazole Derivatives
Influence of Halogenation, Including 6-Bromo-5-chloro Substitution, on Biological Activity
Halogenation is a frequently employed strategy in drug design to enhance the therapeutic potential of lead compounds. nih.gov The introduction of halogen atoms such as chlorine and bromine can significantly modify a molecule's physicochemical properties, including its lipophilicity, electronic distribution, and metabolic stability, thereby affecting its interaction with biological targets. nih.govrsc.org In the context of 2-aminobenzoxazole (B146116) derivatives, halogenation of the benzene (B151609) ring is a key area of SAR exploration.
The position of a halogen substituent on the benzoxazole (B165842) ring is critical in determining its effect on biological activity. Research has shown that substitutions at different carbons of the benzene portion of the molecule can lead to vastly different outcomes. For instance, studies on certain series of benzoxazole derivatives have indicated that while substitutions at the C5 position are often well-tolerated and can lead to potent compounds, modifications at the C6 position may be less favorable for activity in specific therapeutic targets. jocpr.com
Conversely, other research has highlighted the importance of the C6 position. For example, (6-acyl-2-oxo-3H-benzoxazol-3-yl) alkanoic acids were found to possess significant analgesic and anti-inflammatory activity, suggesting that substitution at C6 is beneficial for this particular biological effect. jocpr.com The differential impact of substituents at C5 and C6 underscores the nuanced electronic and steric requirements of various biological receptors and enzymes that interact with these compounds.
While extensive data on the specific 6-bromo-5-chloro-1,3-benzoxazol-2-amine compound is limited, the cumulative effects of multiple halogen substitutions can be inferred from SAR principles and studies on related scaffolds. The presence of two adjacent halogens, a bromine atom at C6 and a chlorine atom at C5, is expected to have a profound impact on the molecule's properties.
Both chlorine and bromine are strongly electron-withdrawing groups, and their placement at adjacent positions would create a significantly electron-deficient aromatic ring. This pronounced electronic modification can enhance interactions with biological targets, potentially through halogen bonding or by influencing the acidity of the 2-amino group. Furthermore, di-halogenation, such as the 5,6-dichloro substitution in the related benzimidazole (B57391) scaffold, has been shown to enhance biological activity, in that case as androgen receptor antagonists. nih.gov Studies on other classes of antimicrobials have also demonstrated that full halogenation can drastically enhance activity against bacteria. nih.gov This suggests a potential synergistic effect where the combined electronic and lipophilic contributions of the 5-chloro and 6-bromo groups lead to a greater biological response than either substituent alone.
Electronic and Steric Properties of Substituents and Their Impact on Biological Efficacy
The biological efficacy of 2-aminobenzoxazole derivatives is intrinsically linked to the electronic and steric properties of their substituents. Halogens like chlorine and bromine exert a dual electronic influence: a powerful, electron-withdrawing inductive effect (-I) due to their high electronegativity, and a weaker, electron-donating resonance effect (+M) via their lone pairs. For halogens, the inductive effect dominates, making the aromatic ring less electron-rich.
The 6-bromo-5-chloro substitution pattern significantly enhances the molecule's lipophilicity (hydrophobicity), which can improve its ability to cross biological membranes and access target sites. Sterically, bromine has a larger van der Waals radius than chlorine, and the presence of these atoms at C5 and C6 can influence how the molecule fits into the binding pocket of a receptor or enzyme. In some instances, bulkier halogens like bromine have been shown to enhance binding interactions and increase activity. nih.gov The specific size, shape, and electronic distribution created by the 6-bromo-5-chloro pattern are critical determinants of the molecule's biological function.
Role of the 2-Amino Moiety in Receptor Binding, Enzyme Inhibition, and Biological Response
The 2-amino moiety (-NH₂) is a crucial pharmacophore for the biological activity of this class of compounds. Its primary role is to act as a hydrogen bond donor, forming critical interactions that anchor the molecule to its biological target, such as an amino acid residue within an enzyme's active site or a receptor's binding pocket. nih.gov
This group's ability to participate in hydrogen bonding is fundamental to the molecule's mechanism of action. Furthermore, the basic nature of the amino group allows it to be protonated under physiological conditions, forming a positively charged ammonium (B1175870) ion (-NH₃⁺). This charge can facilitate strong ionic interactions with negatively charged residues (e.g., aspartate or glutamate) on the target protein, further stabilizing the ligand-target complex and eliciting a biological response. The electronic effects of substituents on the benzene ring, such as the electron-withdrawing 6-bromo and 5-chloro groups, can modulate the basicity (pKa) of the 2-amino group, thereby fine-tuning these critical binding interactions.
Comprehensive SAR Analysis in Diverse Biological Applications
The 2-aminobenzoxazole scaffold has been explored for a wide array of therapeutic applications, with SAR studies guiding the optimization of these molecules for different biological targets. rsc.org
2-Aminobenzoxazole derivatives have demonstrated significant potential as antimicrobial agents. nih.govnih.gov SAR studies in this area have consistently shown that the nature and position of substituents on the benzoxazole ring are key to both the potency and spectrum of activity.
The introduction of halogen atoms is a well-established strategy for enhancing antimicrobial effects. nih.gov Halogenated benzoxazoles have shown potent activity against a range of bacterial and fungal pathogens, in some cases exceeding the efficacy of standard clinical drugs. nih.govnih.gov For example, studies have revealed that derivatives containing electron-withdrawing groups often exhibit improved antimicrobial action. The 6-bromo-5-chloro substitution pattern combines strong electron-withdrawing characteristics with increased lipophilicity, features that are often correlated with enhanced antimicrobial potency. This increased lipophilicity can facilitate the compound's passage through the lipid-rich cell walls of bacteria and fungi, leading to higher intracellular concentrations and greater efficacy.
The table below summarizes findings from various studies on substituted benzoxazoles, illustrating the impact of different substitution patterns on antimicrobial activity.
| Compound/Derivative | Substitution Pattern | Target Organism(s) | Observed Activity (MIC µM) | Reference |
| Benzoxazole Derivative 1 | 2-(4-chlorophenyl) | Bacillus subtilis | 1.17 x 10⁻³ | nih.gov |
| Benzoxazole Derivative 2 | 2-(4-bromophenyl) | Staphylococcus typhi | 2.40 x 10⁻³ | nih.gov |
| Benzoxazole Derivative 3 | 2-(4-bromophenyl) | Aspergillus niger | 2.40 x 10⁻³ | nih.gov |
| Benzoxazole Derivative 4 | 2-(4-nitrophenyl) | Pseudomonas aeruginosa | 2.57 x 10⁻³ | nih.gov |
| Benzoxazole Derivative 5 | 2-(4-fluorophenyl), 5-nitro | Staphylococcus aureus | 15.6 | semanticscholar.org |
| Benzoxazole Derivative 6 | 5-chloro, N-substituted | Escherichia coli, Bacillus subtilis, Staphylococcus aureus | Showed wide antibacterial activity | mdpi.com |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.
SAR in Anticancer Studies
The anticancer potential of benzoxazole derivatives has been extensively investigated, with SAR studies revealing key structural requirements for cytotoxicity against various cancer cell lines. While specific data on this compound is not extensively detailed in the available literature, the influence of halogen substitutions on the benzoxazole ring is a well-documented aspect of the SAR for this class of compounds.
Research indicates that the presence of electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro), on the phenyl ring of benzoxazole and related scaffolds like benzofuran (B130515) can be beneficial for their cytotoxic properties. mdpi.com The position of the halogen atom is a critical determinant of activity, with maximum potency often observed when the halogen is at the para position of an N-phenyl ring substituent. mdpi.com
For instance, in a series of benzofuran-based anticancer agents, compounds substituted with halogens like chlorine or bromine demonstrated significant cytotoxicity. mdpi.comnih.gov One study on benzofuran analogues found that a 2-(trifluoromethyl)benzyl substituted derivative showed outstanding activity against A-549 (lung cancer) and HeLa (cervical cancer) cell lines. nih.gov Conversely, the presence of two halogen-substituted rings combined with a lack of a methoxy (B1213986) group on the heterocyclic ring was found to be detrimental to activity in another series of compounds. mdpi.com
The general SAR for antiproliferative activity of benzoxazole derivatives suggests that substitutions on the benzoxazole core significantly modulate their efficacy. A study on aryl-substituted benzoxazole derivatives demonstrated promising anticancer activity against a panel of human cancer cell lines, with some derivatives showing enhanced activity compared to the reference drug, etoposide. researchgate.net The nature and position of these substituents are key to their mechanism of action, which often involves the inhibition of crucial cellular targets like protein kinases or tubulin polymerization.
Interactive Table: Anticancer Activity of Benzofuran Derivatives (Illustrative SAR)
SAR in Anti-inflammatory Investigations and Cyclooxygenase Inhibition
Benzoxazole derivatives have been identified as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2. nano-ntp.comjocpr.com The inhibition of COX-2 is a key therapeutic strategy for reducing inflammation and pain. nano-ntp.comjocpr.com SAR studies have been instrumental in optimizing the benzoxazole scaffold for selective COX-2 inhibition to minimize the gastrointestinal side effects associated with non-selective NSAIDs.
The core structure of 2-aminobenzoxazole and its derivatives allows for modifications that can enhance COX-2 inhibitory activity. For example, a series of methyl-2-{(2-(dialkylamino) acetamido)}-benzoxazole-5-carboxylates were synthesized and evaluated for COX-2 inhibition. jocpr.com Within this series, certain compounds showed potent and selective activity comparable to the standard drug, refecoxib. jocpr.com Specifically, compounds with certain dialkylamino acetamido side chains exhibited lower IC50 values, indicating higher potency. jocpr.com
Another study synthesized various benzoxazole derivatives, such as salts of methyl-2-amino benzoxazole-5-carboxylate and 2-amino benzoxazole-5-carbohydrazide, and found that they exhibited moderate to good COX-2 inhibition. nano-ntp.com The IC50 values were compared with celecoxib, a known selective COX-2 inhibitor. nano-ntp.com The results indicated that substitutions at the 2-amino and 5-carboxyl positions significantly influence the inhibitory potential. For instance, the tosylate salt of methyl-2-amino benzoxazole carboxylate showed an IC50 value comparable to celecoxib. nano-ntp.com
These studies underscore the importance of the substituents on the benzoxazole ring system. While specific SAR data for this compound is not available, the general principle is that the size, electronics, and position of substituents dictate the binding affinity and selectivity towards the COX-2 enzyme's active site.
Interactive Table: COX-2 Inhibitory Activity of Benzoxazole Derivatives
SAR in Other Pharmacological Areas (e.g., Antihyperglycemic, Antidepressant, Antimalarial, Antileishmanial)
The versatile 2-aminobenzoxazole scaffold and its isosteres, such as 2-aminobenzothiazoles and 2-aminobenzimidazoles, have been explored for a variety of other therapeutic applications.
Antihyperglycemic Activity: Benzothiazole (B30560) and benzoxazole derivatives have shown potential as antidiabetic agents. mdpi.compharmacophorejournal.com The antidiabetic activity of some 2-aminobenzothiazole (B30445) derivatives is associated with their agonist effect on peroxisome proliferator-activated receptor gamma (PPAR-γ), a key target in the control of type 2 diabetes. mdpi.commdpi.com SAR studies suggest that replacing the lipophilic tail of thiazolidinediones with heterocyclic moieties like benzoxazolyl can yield compounds with promising antihyperglycemic activity. pharmacophorejournal.com
Antidepressant Activity: The benzoxazole nucleus has also been incorporated into compounds designed as antidepressants. For example, analogues of bupropion, a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor, were synthesized from 2-benzoxazolinone. semanticscholar.org Studies on related heterocyclic systems, such as benzodiazepines, have shown that substitutions with electron-withdrawing groups like halogens (chloro) or nitro groups can enhance antidepressant activity. nih.gov This suggests that halogenated 2-aminobenzoxazole derivatives could be promising candidates for development in this area.
Antimalarial and Antileishmanial Activity: Heterocyclic compounds, including benzimidazoles and benzothiazoles, have been investigated for their activity against parasitic diseases like malaria and leishmaniasis. A series of 2-aminobenzimidazoles showed high potency in vitro against Plasmodium falciparum, the parasite responsible for malaria. monash.edu For antileishmanial activity, studies on 2-aminobenzoyl amino acid hydrazides showed that some derivatives had IC50 values better than the standard drug miltefosine (B1683995) against Leishmania aethiopica. nih.gov For instance, 2-amino-N-(6-hydrazinyl-6-oxohexyl)benzamide was found to be 154 times more active than miltefosine. nih.gov The SAR of related benzothiazole derivatives against leishmania suggests that the activity depends on the functional groups present on the phenyl ring. researchgate.net
Interactive Table: Other Pharmacological Activities of Benzoxazole-Related Derivatives
Biological and Pharmacological Research: Mechanistic Insights
Investigation of Mechanisms of Action of 2-Aminobenzoxazole (B146116) Derivatives
The benzoxazole (B165842) scaffold is recognized as a "privileged" structure in medicinal chemistry due to its ability to bind to various biological targets. rsc.org This versatility has prompted detailed studies into the specific molecular mechanisms underlying the pharmacological effects of its 2-amino substituted derivatives.
2-Aminobenzoxazole derivatives have been identified as potent inhibitors of several key enzymes implicated in a range of diseases, from inflammation and cancer to neurodegenerative disorders.
Cyclooxygenase-2 (COX-2): Several series of benzoxazole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase enzymes, which are central to the inflammatory pathway. nano-ntp.com Certain methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylate derivatives have shown high selectivity for COX-2 over COX-1. For instance, specific compounds demonstrated a selectivity index 379 to over 465 times greater for COX-2, suggesting potential as anti-inflammatory agents with a reduced risk of gastrointestinal side effects associated with non-selective COX inhibitors. mdpi.com
Poly(ADP-ribose) Polymerase-2 (PARP-2): PARP enzymes are crucial for DNA repair, and their inhibition is a key strategy in cancer therapy, particularly for cancers with BRCA1/2 mutations. nih.gov Newly designed benzoxazole derivatives have been identified as potent PARP-2 inhibitors. nih.gov Compounds combining the benzoxazole scaffold with different amines or a 1,2,3-triazole ring have demonstrated significant PARP-2 inhibitory activity, with IC50 values as low as 0.057 µM. nih.govnih.gov This inhibition is a cornerstone of their anti-breast cancer activity. nih.gov
Topoisomerase II: The cytotoxic properties of some benzoxazoles against cancer cells have been attributed to the inhibition of human topoisomerase II, an enzyme essential for managing DNA topology during replication and transcription. mdpi.com
Monoamine Oxidase (MAO): MAO enzymes are responsible for breaking down neurotransmitters like serotonin (B10506) and dopamine (B1211576), and their inhibition is a strategy for treating depression and neurodegenerative diseases such as Parkinson's disease. drugs.comwikipedia.org While research has focused more on related scaffolds, derivatives of 1,2-benzisoxazole (B1199462) and 2,1-benzisoxazole have been identified as potent and specific inhibitors of MAO-B. nih.govresearchgate.net This indicates the potential of the broader isoxazole-containing heterocyclic family to interact with this enzyme class.
Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are used to treat the symptoms of Alzheimer's disease. mdpi.com Some benzoxazole derivatives have been described as inhibitors of both AChE and BChE, with IC50 values in the low micromolar range. mdpi.com Naphthoxazole analogs, which are structurally related, have also shown promising cholinesterase inhibitory activity. mdpi.comresearchgate.net
Table 1: Enzyme Inhibitory Activity of Select 2-Aminobenzoxazole Derivatives
| Compound Class | Target Enzyme | Key Findings (IC50) | Reference |
|---|---|---|---|
| Benzoxazole-Amine Hybrids | PARP-2 | 0.057 µM - 0.07 µM | nih.gov |
| Methyl-2-(2-(arylideneamino)thiazole-4-ylamino)benzoxazole-5-carboxylates | COX-2 | High selectivity over COX-1 | |
| 4-(Naphtho[1,2-d] nih.govoxazol-2-yl)benzene-1,3-diol | AChE | 58 nM | mdpi.com |
| 4-(Naphtho[1,2-d] nih.govoxazol-2-yl)benzene-1,3-diol | BChE | 981 nM | mdpi.com |
The biological effects of 2-aminobenzoxazole derivatives are also mediated by their direct interactions with other crucial biomolecules.
Nucleic Acids and Related Proteins: The structural similarity of the benzoxazole ring system to nucleic acid bases like guanine (B1146940) and adenine (B156593) may facilitate their interaction with biological receptors and enzymes that process nucleic acids. rsc.org Molecular docking studies suggest that the antibacterial activity of some 2-substituted benzoxazoles can be linked to the inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. nih.gov Furthermore, certain benzoxazolinone derivatives have been shown to bind to the hydrophobic pocket of the HIV-1 nucleocapsid (NC) protein, suppressing its nucleic acid chaperone activity. nih.gov
Cellular Receptors and Transporters: Research has shown that 2-aminobenzoxazole derivatives can act as potent inhibitors of the sphingosine-1-phosphate (S1P) transporter Spinster Homolog 2 (Spns2). nih.govnih.gov S1P is a critical signaling lipid, and inhibiting its transport is an alternative strategy to modulating S1P receptors directly. nih.gov A specific derivative, SLB1122168, was identified as a potent inhibitor of Spns2-mediated S1P release with an IC50 of 94 nM. nih.gov Additionally, another class of 2-aminobenzoxazole derivatives was found to be potent inhibitors of ChemR23, a chemerin receptor implicated in autoimmune diseases. researchgate.net
By inhibiting enzymes and interacting with biomolecules, 2-aminobenzoxazole derivatives can modulate complex cellular pathways.
Apoptosis and Cell Cycle Arrest: The inhibition of PARP-2 by benzoxazole derivatives has been shown to induce cell cycle arrest and promote apoptosis in breast cancer cell lines. nih.govnih.gov Specifically, different compounds caused cell cycle arrest at the G2/M or G1/S phase in MCF-7 cells. nih.gov Similarly, inhibition of other protein kinases, such as Focal Adhesion Kinase (FAK), by related 2-aminobenzothiazoles can promote apoptosis and trigger mitochondrial membrane depolarization. nih.gov
Immune System Modulation: By inhibiting the S1P transporter Spns2, 2-aminobenzoxazole derivatives can induce a dose-dependent decrease in circulating lymphocytes. nih.govnih.gov This process, known as lymphopenia, is a key pharmacodynamic effect of S1P pathway modulators used in treating autoimmune diseases like multiple sclerosis. nih.gov
In Vitro Biological Activities of 2-Aminobenzoxazoles
The mechanistic insights described above translate into measurable biological activities in laboratory settings. Extensive in vitro screening has demonstrated the potential of 2-aminobenzoxazole derivatives as both antimicrobial and anticancer agents.
The benzoxazole core is a feature of many compounds with potent antimicrobial properties. researchgate.net
Antibacterial Activity: Various 2-substituted benzoxazole derivatives have demonstrated significant antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govlongdom.orgderpharmachemica.com Studies have shown that some compounds exhibit potent activity, particularly against E. coli, at concentrations as low as 25 µg/mL. nih.gov
Antifungal Activity: The antifungal potential of this class of compounds has also been well-documented. Derivatives have been tested against pathogenic fungi such as Candida albicans and Aspergillus niger, showing moderate to good activity. nih.govlongdom.orgderpharmachemica.com In the context of agricultural applications, some 2-aminobenzoxazole derivatives displayed broad-spectrum antifungal activities against various phytopathogenic fungi, in some cases comparable to commercial fungicides. researchgate.net
Table 2: In Vitro Antimicrobial Activity of Select Benzoxazole Derivatives
| Compound Type | Microorganism | Activity Observed | Reference |
|---|---|---|---|
| 2-Phenyl and 2-N-phenyl Benzoxazoles | E. coli | Potent activity at 25 µg/mL | nih.gov |
| 2-Phenyl and 2-N-phenyl Benzoxazoles | C. albicans, A. clavatus | Moderate activity | nih.gov |
| Schiff Bases of 2-(4-aminophenyl)benzoxazole | B. subtilis, P. aeruginosa, S. aureus | Significant antibacterial activity | derpharmachemica.com |
| Schiff Bases of 2-(4-aminophenyl)benzoxazole | A. niger, C. albicans | Good antifungal activity | derpharmachemica.com |
The antiproliferative effects of 2-aminobenzoxazole derivatives have been evaluated against a wide array of human cancer cell lines, underscoring their potential in oncology. mdpi.comresearchgate.net
Broad-Spectrum Cytotoxicity: Derivatives have shown cytotoxic properties against multiple cancer cell lines, including those from lung (A549), breast (HBL-100, T-47D, MCF-7, MDA-MB-231), cervix (HeLa), colon (WiDr), and others. mdpi.comnih.gov
Activity in Drug-Resistant Lines: Notably, some coumarin-benzoxazole hybrids have demonstrated antiproliferative activity not only in drug-sensitive cell lines but also in multidrug-resistant lines like T-47D (breast) and WiDr (colon). nih.gov
Potency: The anticancer potency can be significant, with some derivatives exhibiting IC50 values in the low micromolar range. nih.gov For example, a naphthoxazole analog containing a chlorine atom showed activity in the range of 2.18–2.89 µM against a panel of cancer cells, which is comparable to the chemotherapy drug cisplatin. mdpi.com The PARP-2 inhibiting benzoxazole derivatives showed potent cytotoxicity against MDA-MB-231 and MCF-7 breast cancer cell lines. nih.gov
Table 3: In Vitro Anticancer Activity of Select 2-Aminobenzoxazole Derivatives
| Compound Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Coumarin-benzoxazole hybrids | A549 (Lung), HeLa (Cervix), WiDr (Colon) | Low micromolar range | nih.gov |
| Naphthoxazole with chlorine atom | Various human cancer cells | 2.18–2.89 µM | mdpi.com |
| Benzoxazole-Amine/Triazole Hybrids | MDA-MB-231 (Breast) | Potent cytotoxicity | nih.gov |
| Benzoxazole-Amine/Triazole Hybrids | MCF-7 (Breast) | Potent cytotoxicity | nih.gov |
Determination of Anti-inflammatory and Analgesic Potentials
There is no specific information available in published scientific literature regarding the in vitro or in vivo anti-inflammatory and analgesic activities of 6-bromo-5-chloro-1,3-benzoxazol-2-amine. Research on other benzoxazole derivatives has suggested that this chemical scaffold can exhibit anti-inflammatory and analgesic properties. nih.govacs.org For instance, some 2-substituted benzoxazoles have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. acs.org Additionally, various N-phenyl-1,3-benzoxazol-2-amine derivatives have been synthesized and show a range of biological activities, though specific anti-inflammatory or analgesic data for the requested compound is absent. nih.gov
Exploration of Other Pharmacological Effects
Similarly, there is a lack of specific research on other pharmacological effects of this compound. The benzoxazole nucleus is a common feature in many biologically active compounds, and derivatives have been explored for a wide array of therapeutic applications. nih.gov These include:
Antihyperglycemic: While some heterocyclic compounds are investigated for their potential to manage blood sugar levels, no such studies have been reported for this compound.
Antidepressant: The benzoxazole structure is present in compounds with central nervous system activity, but specific antidepressant testing of this compound has not been documented.
Antioxidant: The potential for this compound to act as an antioxidant has not been evaluated in any available studies.
Antimalarial: While other heterocyclic compounds are known to possess antimalarial properties, there is no evidence to suggest that this compound has been screened for such activity.
Antileishmanial: No research has been published on the antileishmanial potential of this specific compound.
Antitubercular: Benzoxazole derivatives have been noted for their antimycobacterial potential. nih.gov However, there are no specific reports on the antitubercular activity of this compound.
Advanced Derivatization and Scaffold Modification Strategies
Functionalization at Various Positions of the Benzoxazole (B165842) Ring System
The di-halogenated benzene (B151609) ring of 6-bromo-5-chloro-1,3-benzoxazol-2-amine provides distinct opportunities for selective functionalization. The differing reactivity of the bromine and chlorine substituents, along with the unsubstituted C4 and C7 positions, allows for precise structural modifications through various modern synthetic methodologies.
Cross-Coupling Reactions: The bromo group at the C6 position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. These reactions are highly efficient for forming new carbon-carbon bonds. The C6-bromo substituent is generally more reactive than the C5-chloro substituent in such catalytic cycles, allowing for selective functionalization. For instance, reaction with an arylboronic acid under Suzuki conditions can introduce a variety of substituted aryl groups at the C6 position, significantly expanding the chemical diversity of the scaffold. While less reactive, the C5-chloro atom can also participate in cross-coupling reactions under more forcing conditions or with specialized catalyst systems.
C-H Functionalization: The unsubstituted C-H bonds at the C4 and C7 positions are potential targets for direct functionalization. Transition metal-catalyzed C-H activation strategies can be employed to introduce alkyl, aryl, or other functional groups at these sites. nitrkl.ac.in The nitrogen atom within the oxazole (B20620) ring can act as a directing group to guide the catalyst to the ortho C7 position, while other strategies may be required to target the C4 position. Iron(III) chloride-mediated reactions have been reported for the para-selective C-H chlorination at the C5 and C7 positions of 2-aryl benzoxazoles, demonstrating the feasibility of further halogenation on the fused benzene ring. nitrkl.ac.in
Nucleophilic Aromatic Substitution (SNAr): The halogen atoms on the benzoxazole ring can potentially undergo nucleophilic aromatic substitution. While SNAr reactions typically require strong electron-withdrawing groups to activate the ring, the inherent electronics of the benzoxazole system combined with strong nucleophiles and appropriate reaction conditions could enable the displacement of the chloro or bromo groups with amines, alkoxides, or thiolates.
Chemical Modifications of the 2-Amino Group
The exocyclic amino group at the C2 position is a highly versatile site for derivatization due to its nucleophilic character. A multitude of chemical transformations can be performed at this position to introduce diverse functionalities, which can profoundly influence the molecule's biological properties by altering its hydrogen bonding capacity, polarity, and steric profile.
N-Acylation and N-Alkylation: The 2-amino group readily undergoes acylation with acyl chlorides or carboxylic acids (using coupling agents) to form the corresponding amides. Similarly, N-alkylation can be achieved using alkyl halides. These modifications are fundamental for exploring structure-activity relationships (SAR), as demonstrated in studies on related 2-aminobenzothiazoles and benzoxazoles where such derivatives showed significant anti-inflammatory activity. escholarship.org
Formation of Ureas and Thioureas: One of the most common and effective modifications involves the reaction of the 2-amino group with isocyanates or isothiocyanates to yield 2-ureido and 2-thioureido benzoxazole derivatives, respectively. nih.govresearchgate.net This transformation introduces a key hydrogen-bond-donating and -accepting moiety that frequently participates in crucial binding interactions with biological targets. The synthesis is typically straightforward and allows for the introduction of a wide variety of substituents. mdpi.comnih.gov
Schiff Base Formation and Reduction: Condensation of the 2-amino group with various aldehydes and ketones results in the formation of imines (Schiff bases). These intermediates can be of interest for their own biological activity or can be subsequently reduced to provide stable secondary amines, further diversifying the chemical space around the scaffold.
Smiles Rearrangement: A more advanced strategy to achieve N-substitution involves the intramolecular Smiles rearrangement. This method typically starts with a related benzoxazole-2-thiol, which is activated and then reacted with an amine. This approach provides an efficient, metal-free route to a wide range of N-substituted 2-aminobenzoxazoles. nih.govacs.orgresearchgate.net
Design and Synthesis of Hybrid Benzoxazole Compounds
Molecular hybridization is a powerful strategy in drug design that involves covalently linking two or more pharmacophores to create a single hybrid molecule with potentially enhanced affinity, improved selectivity, or a dual mode of action. The this compound core is an excellent platform for creating such hybrids.
Benzoxazole-Triazole Hybrids: The 1,2,3-triazole ring is a well-known pharmacophore and an excellent linker. Hybrid molecules can be synthesized by first functionalizing the benzoxazole core with either an azide (B81097) or a terminal alkyne. This functionalized intermediate can then undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with a complementary reaction partner. nih.govresearchgate.net For example, the 2-amino group could be acylated with propargyl bromide to install an alkyne handle, which can then be reacted with various azides to generate a library of benzoxazole-triazole hybrids. researchgate.netias.ac.in
Benzoxazole-Chalcone Hybrids: Chalcones are another class of bioactive compounds known for their anticancer and antimicrobial properties. A hybrid molecule could be designed by first performing a Friedel-Crafts acylation on the benzoxazole ring system (likely at C7) to introduce an acetyl group. This acetyl-benzoxazole intermediate can then undergo a Claisen-Schmidt condensation with various aromatic aldehydes to form benzoxazole-chalcone hybrids. researchgate.netresearchgate.net
Other Hybrid Scaffolds: The benzoxazole core can be linked to a variety of other heterocyclic systems known for their biological activities, such as piperidine, oxadiazole, benzimidazole (B57391), or quinolone moieties. researchgate.netrsc.orgmdpi.com The synthetic strategy typically involves multi-step sequences where the benzoxazole is first functionalized with a reactive group that allows for the subsequent annulation or coupling of the second heterocyclic ring.
Optimization of Substituent Effects for Enhanced Biological Performance
The rational optimization of substituents on the this compound scaffold is essential for maximizing its therapeutic potential. Structure-activity relationship (SAR) studies guide this process by correlating specific structural changes with effects on biological activity.
Role of Halogen Substituents: The bromo and chloro groups at the C6 and C5 positions significantly influence the molecule's lipophilicity and electronic properties. Halogens often enhance biological activity by facilitating membrane permeability and participating in halogen bonding with target proteins. Studies on related scaffolds have shown that the presence and position of halogens can be critical for potency. For instance, in one study, the introduction of a bromine atom at the C7 position of a benzoxazole derivative led to a threefold increase in antimicrobial activity. nih.gov Similarly, compounds featuring a bromo group on an attached benzene ring exhibited better antibacterial activity compared to those with fluoro and chloro substituents. ias.ac.in
Impact of Modifications at the 2-Amino Position: Derivatization of the 2-amino group is a key strategy for modulating activity. The introduction of different N-acyl or N-alkyl groups can alter the molecule's ability to interact with specific residues in a protein's active site. escholarship.org As shown in the table below, converting the amino group to a thiourea (B124793) derivative and varying the substituent on the terminal phenyl ring leads to significant changes in anticancer activity.
Table 1: Effect of 2-Thiourea Substitution on Anticancer Activity of Benzoxazole Derivatives
| Compound ID | R Group on Terminal Phenyl | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|
| 1a | 4-Cl | HT-29 (Colon) | 3.40 |
| 1b | 4-Cl | HepG2 (Liver) | 4.82 |
| 1c | 4-NO₂ | HT-29 (Colon) | >100 |
| 1d | 4-NO₂ | HepG2 (Liver) | 2.22 |
Data derived from studies on analogous ureido/thioureido hydrazone structures to illustrate substituent effects. nih.gov
Table 2: Influence of C2-Aryl and C5-Ring Substituents on Antiproliferative Activity
| Compound ID | C5-Substituent | C2-Substituent | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|---|---|
| 2a | -H | 4-(N,N-diethyl)phenyl | NCI-H460 (Lung) | 1.8 |
| 2b | -Cl | 4-(N,N-diethyl)phenyl | NCI-H460 (Lung) | 0.8 |
| 2c | -H | 4-(morpholino)phenyl | NCI-H460 (Lung) | 1.1 |
| 2d | -Cl | 4-(morpholino)phenyl | NCI-H460 (Lung) | 0.4 |
Data derived from studies on analogous 2-phenylbenzoxazole (B188899) structures to illustrate substituent effects. mdpi.com
By systematically applying these derivatization strategies and evaluating the resulting analogs, researchers can establish a comprehensive SAR, leading to the identification of compounds with optimized biological performance for further development.
Future Research Directions and Translational Perspectives
Development of Novel and Green Synthetic Methodologies for Halogenated Benzoxazoles
The synthesis of benzoxazoles has traditionally involved methods that are often not aligned with the principles of sustainable chemistry. nih.gov Future research will prioritize the development of environmentally benign and efficient synthetic routes for halogenated benzoxazoles. The most common synthesis involves the condensation of 2-aminophenols with various carbonyl compounds or their derivatives. nih.govnih.gov However, many established protocols use toxic reagents, harsh reaction conditions, or expensive metal catalysts. nih.govnih.gov
A significant drawback of older methods is the use of hazardous reagents like cyanogen (B1215507) bromide (BrCN) for the synthesis of 2-aminobenzoxazoles. nih.govacs.org Modern approaches are moving towards safer alternatives, such as N-cyano-N-phenyl-p-toluenesulfonamide (NCTS), to circumvent the high toxicity of traditional cyanating agents. nih.govacs.org
Future synthetic strategies will focus on green chemistry principles, including the use of:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve product yields. researchgate.net
Nanocatalysts: Due to their high surface area and reactivity, nanocatalysts offer enhanced efficiency, selectivity, and reusability in organic transformations. nih.govrsc.org
Ionic Liquids and Deep Eutectic Solvents: These can act as recyclable catalysts and environmentally friendly reaction media, often under solvent-free conditions. nih.govresearchgate.net
One-Pot Reactions: Domino or tandem reactions that combine multiple synthetic steps into a single procedure improve efficiency and reduce waste. organic-chemistry.org
These green methodologies promise to make the synthesis of complex molecules like 6-bromo-5-chloro-1,3-benzoxazol-2-amine more sustainable and economically viable. nih.gov
Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Benzoxazoles
| Feature | Traditional Methodologies | Novel Green Methodologies |
|---|---|---|
| Reagents | Often involve toxic compounds (e.g., BrCN). nih.govacs.org | Use of safer, non-hazardous reagents (e.g., NCTS). nih.govacs.org |
| Catalysts | May require stoichiometric amounts of toxic catalysts. nih.gov | Employs reusable nanocatalysts, ionic liquids, or metal-free approaches. nih.govnih.gov |
| Conditions | Often require high temperatures and long reaction times. nih.gov | Utilizes microwave irradiation for faster reactions at lower energy. researchgate.net |
| Solvents | Reliance on volatile and hazardous organic solvents. | Performed in aqueous media, ionic liquids, or under solvent-free conditions. nih.govresearchgate.netorganic-chemistry.org |
| Efficiency | Multiple steps with purification may lead to lower overall yields. | One-pot procedures and efficient catalysts lead to high yields. nih.govorganic-chemistry.org |
In-depth Elucidation of Comprehensive Biological Mechanisms of Action
Benzoxazole (B165842) derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. nih.govresearchgate.netnih.govnih.gov However, for many of these compounds, the precise molecular mechanisms underlying their biological effects remain poorly understood. researchgate.netmdpi.com A critical area for future research is the in-depth investigation of how these molecules interact with biological systems at a cellular and molecular level.
Future studies should aim to:
Identify Specific Molecular Targets: Research will focus on identifying the specific enzymes, receptors, or nucleic acids that 2-aminobenzoxazoles interact with. For instance, these compounds have been described as potential inhibitors of various enzymes, including proteases, kinases, and cholinesterase. nih.govnih.govacs.org
Elucidate Signaling Pathways: A comprehensive understanding requires mapping the downstream effects of target engagement. This involves studying how these compounds modulate cellular signaling pathways to exert their therapeutic effects.
Understand Structure-Mechanism Relationships: Investigating how specific structural features, such as the position and nature of halogen atoms on the benzoxazole ring, influence the mechanism of action.
Techniques such as computational docking, X-ray crystallography, and advanced cellular imaging will be instrumental in revealing these mechanisms. nih.govresearchgate.net Understanding the precise mode of action is crucial for optimizing drug candidates and predicting potential off-target effects.
Rational Design and Synthesis of Substituted 2-Aminobenzoxazoles for Targeted Biological Activities
The benzoxazole scaffold is a "privileged structure" in medicinal chemistry, meaning it is amenable to chemical modification to target a wide range of biological entities. nih.govnih.gov Future research will increasingly rely on rational design principles to create novel 2-aminobenzoxazole (B146116) derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
This approach involves a synergistic combination of computational modeling and synthetic chemistry. nih.gov Key aspects of this research direction include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the 2-aminobenzoxazole core is essential. Research has shown that substitutions at the 2 and 5 positions of the benzoxazole ring are particularly important for modulating biological activity. nih.govglobalresearchonline.net By synthesizing a library of analogs of this compound with varied substituents, researchers can establish clear SARs.
Computational and Molecular Docking: In silico tools can predict how different derivatives will bind to a specific biological target, allowing chemists to prioritize the synthesis of the most promising candidates. researchgate.netglobalresearchonline.net
Target-Specific Design: Instead of broad screening, future efforts will focus on designing compounds to inhibit specific targets known to be involved in a particular disease, such as a specific kinase in a cancer cell line or a crucial enzyme in a pathogenic bacterium. nih.gov
The presence of both bromine and chlorine in this compound offers a unique starting point for such design efforts, as halogens can significantly influence a molecule's binding affinity and metabolic stability.
Table 2: Influence of Substituents on the Biological Activity of Benzoxazoles
| Substituent/Position | Potential Influence on Biological Activity |
|---|---|
| 2-Amino Group | Essential for a range of activities; can be further substituted to modulate potency and target specificity. nih.govacs.org |
| Halogens (e.g., -Cl, -Br) | Can enhance binding affinity through halogen bonding, improve membrane permeability, and increase metabolic stability. globalresearchonline.netresearchgate.net |
| 5- and 6-Positions | Substitution at these positions on the benzene (B151609) ring is known to significantly impact the intensity of biological effects. globalresearchonline.net |
| Electron-Donating Groups | May alter the electronic properties of the ring system, affecting target interaction and overall activity. |
| Electron-Withdrawing Groups | Can influence the molecule's reactivity and binding characteristics, often enhancing certain biological activities. globalresearchonline.net |
Exploration of Applications in Agrochemical and Material Sciences
Beyond pharmaceuticals, the unique properties of halogenated benzoxazoles present significant opportunities in other scientific and industrial fields.
Agrochemical Sciences: The benzoxazole scaffold is a key component in a variety of agrochemicals, demonstrating fungicidal, herbicidal, insecticidal, and antiviral activities. researchgate.netmdpi.comnih.gov The introduction of halogen atoms is a well-established strategy for enhancing the efficacy and spectrum of activity of pesticides. researchgate.net Future research could explore this compound and related compounds as leads for developing new crop protection agents. Given the constant need for novel agrochemicals to combat resistance and improve environmental profiles, this represents a significant translational perspective. researchgate.netnih.gov
Material Sciences: Benzoxazole derivatives have also found applications in material sciences due to their unique photophysical properties. nih.govresearchgate.net They are utilized as:
Fluorescent brighteners and organic laser dyes. researchgate.net
Dopants in organic light-emitting diodes (OLEDs). researchgate.net
Chemosensors and chromophores. nih.govresearchgate.net
The specific electronic properties conferred by the benzoxazole ring system are key to these applications. Future work could investigate how the heavy atoms (bromine and chlorine) in this compound influence its luminescent and electronic properties, potentially leading to the development of novel materials for advanced optoelectronic devices.
Q & A
Q. What are the optimized synthetic routes for 6-bromo-5-chloro-1,3-benzoxazol-2-amine, and how do halogen substituents influence reaction efficiency?
Methodological Answer: The compound can be synthesized via I₂-mediated oxidative cyclodesulfurization of monothioureas derived from halogenated aminophenol precursors. This method is cost-effective and avoids toxic reagents like HgO or hypervalent iodine(III) compounds. For example, substituted benzoxazoles with bromo and chloro groups are synthesized by reacting 5-chloro-4-bromo-2-aminophenol with isothiocyanate derivatives under iodine catalysis, followed by oxidative cyclization. Halogen substituents (Br, Cl) increase steric hindrance, requiring longer reaction times (12–18 hours) compared to non-halogenated analogs .
Q. Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzoxazole core and halogen positions. The amine proton (NH₂) appears as a singlet at δ ~5.5 ppm, while aromatic protons show splitting patterns consistent with Br/Cl substituents.
- IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=N) and ~3400 cm⁻¹ (NH₂) validate the functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 266.93 for C₇H₃BrClN₂O).
- Elemental Analysis : Halogen content (Br, Cl) should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL) resolve ambiguities in the molecular geometry of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) paired with SHELXL refines bond lengths, angles, and torsion angles. For example:
- The Br-C and Cl-C bond lengths should align with literature values (Br-C: ~1.89 Å; Cl-C: ~1.74 Å).
- Twinning or disorder caused by halogen substituents can be addressed using the TWIN and DELU commands in SHELXL.
- Hydrogen bonding between NH₂ and adjacent heteroatoms (N, O) can be visualized via ORTEP-3 to validate supramolecular interactions .
Q. What contradictions exist in reported biological activities of benzoxazole derivatives, and how can structure-activity relationship (SAR) studies resolve them?
Methodological Answer: Contradictions arise due to:
- Variable substituent effects : Bromo and chloro groups may enhance antimicrobial activity but reduce solubility, leading to conflicting IC₅₀ values.
- Assay conditions : Differences in bacterial strains (e.g., E. coli vs. S. aureus) or gyrase isoforms affect results.
Resolution via SAR : - Synthesize analogs with controlled halogen positioning (e.g., 5-Br/6-Cl vs. 6-Br/5-Cl).
- Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities with DNA gyrase ATP-binding pockets.
- Corrogateate activity data with logP and polar surface area (PSA) to distinguish steric vs. electronic effects .
Q. How can researchers design experiments to study the interaction of this compound with bacterial DNA gyrase?
Methodological Answer:
- Enzyme Inhibition Assays : Use supercoiled plasmid DNA and ATP-dependent relaxation assays to measure IC₅₀ values.
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the compound and gyrase B subunit.
- Crystallography : Co-crystallize the compound with E. coli gyrase (PDB: 1KZN) to resolve binding modes.
- Resistance Studies : Serial passage of bacteria under sub-MIC concentrations identifies mutations in gyrA/gyrB conferring resistance, highlighting target engagement .
Q. What strategies mitigate challenges in regioselective halogenation during the synthesis of this compound?
Methodological Answer:
- Directed Ortho-Metalation : Use tert-butyllithium to deprotonate the 2-amine group, enabling selective bromination at C6 and chlorination at C5.
- Protecting Groups : Temporarily protect the NH₂ group with Boc (tert-butyloxycarbonyl) to prevent unwanted N-halogenation.
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., dihalogenation) by controlling reaction time (10–15 minutes vs. hours) .
Data Analysis & Contradiction Management
Q. How should researchers address discrepancies in crystallographic data for halogenated benzoxazoles?
Methodological Answer:
- Multi-Software Validation : Compare refinement results from SHELXL , OLEX2 , and PHENIX to identify systematic errors.
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., Br⋯π vs. Cl⋯H contacts) to explain packing variations.
- DFT Calculations : Optimize gas-phase geometry (e.g., Gaussian09) and compare with experimental bond lengths to assess lattice effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
